![molecular formula C19H23N3O3S B2732064 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2310153-86-5](/img/structure/B2732064.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Pathways and Crystal Structure Analysis: Researchers have developed novel synthetic pathways for pyrazole derivatives, focusing on their spectral characterization and crystal structure. For instance, compounds have been synthesized and characterized using techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction, providing detailed insights into their molecular and crystal structures (Kumara et al., 2018). These studies offer foundational knowledge for understanding the physical and chemical properties of these compounds, including their conformation, molecular interactions, and stability.
Biological Activity and Applications
Antibacterial and Antitumor Potentials
Research has explored the antibacterial and antitumor activities of pyrazole derivatives. Some compounds have shown promising results against specific bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents (Palkar et al., 2017). These findings are crucial for drug discovery and development, providing a basis for further investigation into their mechanisms of action and therapeutic efficacy.
Antioxidant Properties
Novel pyrazolecarboxamide derivatives have been investigated for their antioxidant properties, showing potential in protecting against oxidative stress and DNA damage induced by environmental toxins (Soliman et al., 2019). This research underscores the importance of such compounds in developing protective strategies against pollution-induced health issues.
Molecular Interaction and Modeling Studies
- Receptor Binding and Molecular Docking: Studies on the molecular interaction of pyrazole derivatives with specific receptors have been conducted, offering insights into their binding affinities and selectivity. For example, molecular docking studies have revealed how these compounds interact with cannabinoid receptors, suggesting their potential in modulating receptor activity and influencing biological pathways (Shim et al., 2002). This area of research is crucial for understanding the pharmacological potential of pyrazole derivatives and their role in treating various conditions.
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(14-6-3-2-4-7-14)20-19(23)18-16-8-5-9-17(16)21-22(18)15-10-11-26(24,25)12-15/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVTTZVEIMSUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)
![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)
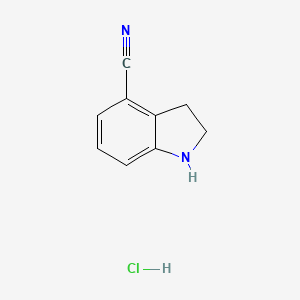
![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)

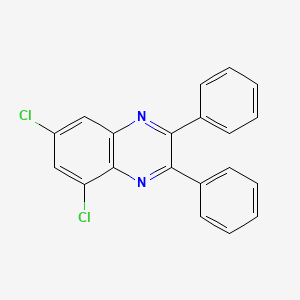
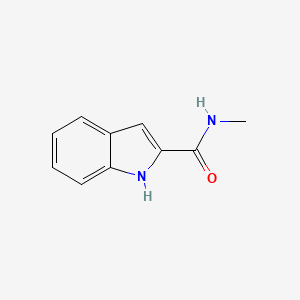
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)
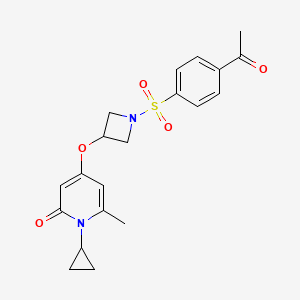
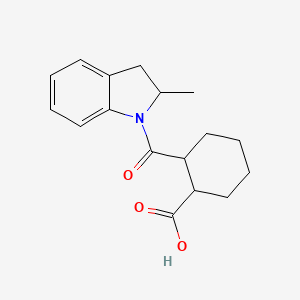
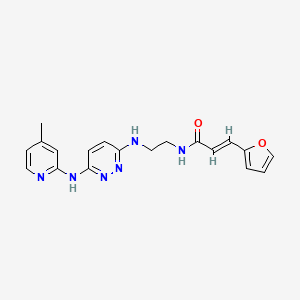
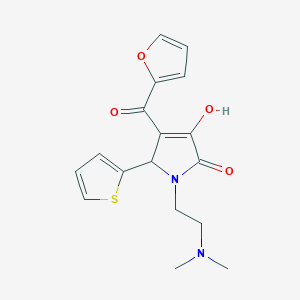
![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)